
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide, also known as MNPA, is a chemical compound that has gained the attention of researchers due to its potential applications in scientific research. MNPA is a bioactive molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide is believed to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory.
Biochemical and Physiological Effects
In addition to its ability to inhibit acetylcholinesterase, N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit various other biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit antioxidant activity, which can help protect cells from oxidative damage. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can be used to study the effects of acetylcholine on cognitive function and memory. However, one of the limitations of using N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its potential toxicity. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored with regards to N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to investigate its potential as a treatment for Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine levels in the brain, and N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide's ability to increase acetylcholine levels makes it a promising candidate for further investigation. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide's ability to exhibit antioxidant and anti-inflammatory activity makes it a promising candidate for further investigation in these areas.
Conclusion
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide is a bioactive molecule that has gained the attention of researchers due to its potential applications in scientific research. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In this paper, we have explored the synthesis method of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide's ability to inhibit acetylcholinesterase, exhibit antioxidant and anti-inflammatory activity, and increase acetylcholine levels in the brain make it a promising candidate for further investigation in scientific research.
Synthesemethoden
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a two-step process. The first step involves the preparation of 2-(4-methoxyphenoxy)propanoic acid by the reaction of 4-methoxyphenol with 2-bromo propionic acid in the presence of a base. The second step involves the reaction of 2-(4-methoxyphenoxy)propanoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in scientific research. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function and memory.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11(25-14-7-5-13(23-2)6-8-14)17(20)18-15-9-4-12(19(21)22)10-16(15)24-3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZWCSLWZAGDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

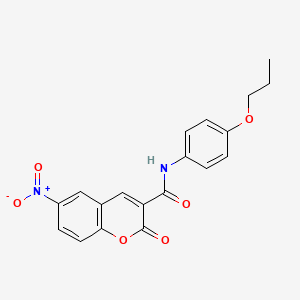
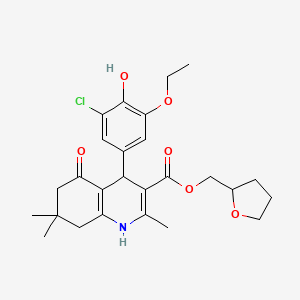
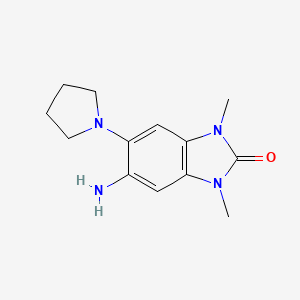
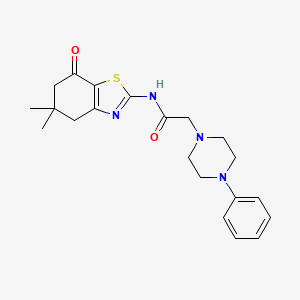
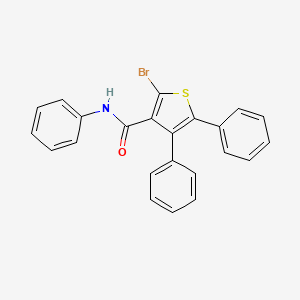

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
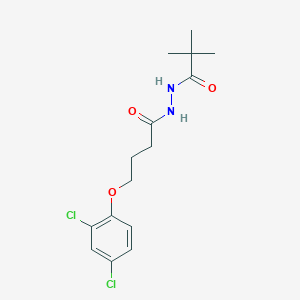
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)